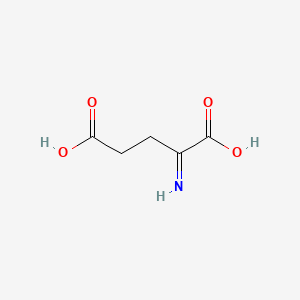

Pentanedioic acid, 2-imino-

Description

Contextual Significance of Iminoglutarate in Organic Chemistry

In the realm of organic chemistry, the significance of 2-iminoglutarate lies in its reactivity, which is dictated by its functional groups. The imino group can participate in nucleophilic substitution reactions and can be oxidized to form oxo derivatives or reduced to form amine derivatives. Its structure, featuring a dicarboxylic acid backbone, allows it to undergo reactions typical of carboxylic acids, such as esterification.

The synthesis of related compounds can provide insights into potential synthetic routes for 2-iminoglutarate. For instance, the creation of imidazole-derived inhibitors involves the formation of a reactive cyclic anhydride (B1165640) from N-Benzyl-iminodiacetic acid, which then reacts with ammonia (B1221849). This suggests that similar strategies involving anhydride intermediates could be employed in the synthesis of 2-iminoglutarate.

Fundamental Role of 2-Iminoglutarate in Biological Metabolism

2-Iminoglutarate is a crucial, albeit transient, intermediate in amino acid metabolism. It is centrally involved in the processes of oxidative deamination and reductive amination, which are fundamental for the interconversion of amino acids and keto acids.

A key enzymatic reaction involving this intermediate is catalyzed by glutamate (B1630785) dehydrogenase. This enzyme facilitates the reversible conversion of glutamate to α-ketoglutarate and ammonia. In the oxidative deamination direction, glutamate is oxidized to 2-iminoglutarate, which is then hydrolyzed to α-ketoglutarate and ammonia. Conversely, in the reductive amination direction, α-ketoglutarate reacts with ammonia to form the 2-iminoglutarate intermediate, which is then reduced to glutamate. nih.govresearchgate.net

The NADP+-dependent glutamate dehydrogenase from Corynebacterium glutamicum is a notable example of an enzyme that utilizes 2-iminoglutarate. nih.gov This enzyme is of significant interest for the industrial production of glutamate. nih.gov Structural studies of this enzyme have captured the 2-iminoglutarate intermediate bound in the active site, providing a snapshot of the reaction mechanism. nih.govamanote.com In this complex, the 2-imino group is positioned near the nicotinamide (B372718) ring of the coenzyme, which is indicative of a state just before the transfer of a hydride ion. nih.gov

Two primary mechanisms have been proposed for the formation of the bound 2-iminoglutarate intermediate during the reductive amination of α-ketoglutarate catalyzed by glutamate dehydrogenase. nih.govresearchgate.net One mechanism suggests a nucleophilic attack of ammonia on a Schiff base that is covalently bound in the enzyme-NADPH-α-ketoglutarate complex. nih.govresearchgate.net The alternative mechanism posits a direct reaction between ammonia and the carbonyl group of α-ketoglutarate within the ternary complex. nih.govresearchgate.net

Historical Perspectives on 2-Iminopentanedioate Research and Discovery

The understanding of 2-iminopentanedioate is intrinsically linked to the broader history of research into glutamate metabolism. The elucidation of the citric acid cycle and the role of transamination reactions in the mid-20th century laid the groundwork for understanding the interconversion of α-keto acids and amino acids. The enzyme glutamate dehydrogenase, which is central to the formation and consumption of 2-iminoglutarate, was discovered and characterized during this period.

Structure

3D Structure

Properties

CAS No. |

23649-05-0 |

|---|---|

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

2-iminopentanedioic acid |

InChI |

InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

UZWLXPOZNAJCJV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=N)C(=O)O |

Origin of Product |

United States |

Enzymology of 2 Iminopentanedioate Intermediates

Glutamate (B1630785) Synthase (GltS) Catalysis and 2-Iminoglutarate Formation

Glutamate synthase, in concert with glutamine synthetase, provides a primary route for ammonia (B1221849) assimilation in a wide range of organisms, including bacteria, plants, and lower animals. nih.gov This complex iron-sulfur flavoprotein catalyzes the synthesis of two molecules of L-glutamate from L-glutamine and 2-oxoglutarate. nih.govnih.gov

The catalytic cycle of Glutamate Synthase involves a multi-step process that begins with the hydrolysis of L-glutamine at an amidotransferase domain. This reaction releases ammonia, which is then channeled through an intramolecular tunnel, approximately 30 Å long, to a separate synthase domain. nih.govnih.gov

Within the synthase domain, the ammonia molecule performs a nucleophilic attack on the C2 carbon of 2-oxoglutarate. ebi.ac.uk This is followed by an intramolecular elimination of a water molecule, resulting in the formation of the key intermediate, 2-iminoglutarate. ebi.ac.uk The subsequent reduction of this imino acid by a hydride transfer from a reduced flavin mononucleotide (FMN) cofactor yields the final product, L-glutamate. ebi.ac.uk

Table 1: Mechanistic Steps in 2-Iminoglutarate Formation by Glutamate Synthase

| Step | Description | Location | Key Molecules Involved |

|---|---|---|---|

| 1 | Hydrolysis of L-glutamine | Amidotransferase domain | L-glutamine, Water |

| 2 | Intramolecular transfer of ammonia | Ammonia tunnel | Ammonia |

| 3 | Nucleophilic attack on 2-oxoglutarate | Synthase domain | Ammonia, 2-oxoglutarate |

| 4 | Water elimination and 2-iminoglutarate formation | Synthase domain | 2-iminoglutarate |

The reduction of 2-iminoglutarate is powered by a sophisticated electron transfer chain within the Glutamate Synthase enzyme. In NADPH-dependent bacterial enzymes, the electrons are transferred from NADPH via a flavin adenine dinucleotide (FAD) dependent reductase subunit or domain. nih.gov This process involves multiple iron-sulfur clusters. nih.gov

Specifically, these enzymes contain FMN, FAD, two [4Fe-4S] clusters, and one [3Fe-4S] cluster. nih.govebi.ac.uk The electrons from NADPH are first transferred to FAD and then relayed through the [4Fe-4S] clusters to FMN, which ultimately donates a hydride to 2-iminoglutarate. nih.gov The [3Fe-4S] cluster is located in the synthase domain and participates in the electron transfer process. nih.gov In contrast, plant-type enzymes utilize reduced ferredoxin as the physiological reductant. nih.gov

Glutamate synthases exhibit a modular architecture, with distinct domains responsible for specific catalytic functions. nih.gov The bacterial NADPH-dependent enzyme is typically composed of an α and a β subunit. ebi.ac.uk

The larger α subunit (approximately 150 kDa) houses the N-terminal glutamine amidotransferase domain and the synthase domain, which is a (β/α)8 barrel containing the FMN and the [3Fe-4S] cluster. nih.govnih.gov The smaller β subunit (approximately 50 kDa) is a FAD-dependent reductase and contains two [4Fe-4S] clusters. nih.gov A key structural feature is the intramolecular tunnel that connects the glutaminase (B10826351) and synthase active sites, ensuring the efficient and protected transfer of the reactive ammonia intermediate. nih.govnih.gov

Table 2: Functional Domains of Bacterial NADPH-Dependent Glutamate Synthase

| Domain | Location | Prosthetic Groups | Function |

|---|---|---|---|

| Amidotransferase (Ntn-type) | α subunit | None | Hydrolysis of L-glutamine to L-glutamate and ammonia |

| Synthase ((β/α)8 barrel) | α subunit | FMN, [3Fe-4S] cluster | Binding of 2-oxoglutarate and ammonia, formation and reduction of 2-iminoglutarate |

The activity of Glutamate Synthase is tightly regulated to coordinate nitrogen and carbon metabolism. The enzyme's function is controlled by the binding of substrates and the redox state of its cofactors. nih.gov This intricate regulation ensures that the glutaminase and synthase reactions are synchronized. nih.gov

Kinetic studies of E. coli glutamate synthase have been conducted to understand its mechanism. While specific Km values can vary between organisms, the enzyme's activity is dependent on the concentrations of its substrates: L-glutamine, 2-oxoglutarate, and the electron donor (e.g., NADPH). The regulation is complex, involving allosteric effects and substrate inhibition, which allows the cell to respond to changing metabolic needs.

Glutamate Dehydrogenase (GDH) Catalysis and α-Iminoglutarate Formation/Utilization

Glutamate dehydrogenase is a key enzyme that links carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia. nih.govnih.gov This reaction proceeds through an α-iminoglutarate (an alternative name for 2-iminopentanedioate) intermediate. nih.govebi.ac.uk

The reaction catalyzed by GDH is fully reversible, and its direction is dependent on the cellular concentrations of substrates, coenzymes (NAD+/NADH or NADP+/NADPH), and pH. nih.govnih.gov

Oxidative Deamination: In this direction, L-glutamate is oxidized to α-iminoglutarate. The first step involves the deprotonation of the α-amino group of glutamate by a basic residue in the active site, such as Asp165 in Clostridium symbiosum GDH. ebi.ac.uk This is coupled with a hydride transfer from the Cα of glutamate to the coenzyme (NAD+ or NADP+), forming the α-iminoglutarate intermediate. ebi.ac.uk A water molecule then attacks the imine carbon, facilitated by an active site lysine (B10760008) (e.g., Lys125), leading to the formation of a carbinolamine intermediate. ebi.ac.uk This intermediate subsequently collapses, eliminating ammonia and generating α-ketoglutarate. ebi.ac.uk

Reductive Amination: This is the reverse reaction where α-ketoglutarate and ammonia condense to form α-iminoglutarate, which is then reduced to L-glutamate. The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of α-ketoglutarate to form a carbinolamine, which then dehydrates to the α-iminoglutarate intermediate. researchgate.net Subsequently, a hydride is transferred from the reduced coenzyme (NADH or NADPH) to the imine carbon, producing L-glutamate. nih.gov

The equilibrium of the GDH reaction in mammals typically favors glutamate synthesis; however, the physiological direction is influenced by the rapid removal of products. nih.govnih.gov For instance, in the liver, the removal of ammonia for the urea cycle can drive the reaction in the direction of oxidative deamination. nih.gov

Table 3: Comparison of GDH Reaction Directions

| Feature | Oxidative Deamination | Reductive Amination |

|---|---|---|

| Substrates | L-glutamate, NAD(P)+ | α-ketoglutarate, Ammonia, NAD(P)H |

| Products | α-ketoglutarate, Ammonia, NAD(P)H | L-glutamate, NAD(P)+, Water |

| Intermediate | α-iminoglutarate | α-iminoglutarate |

| Key Mechanistic Steps | Hydride transfer from glutamate, water attack on imine | Ammonia attack on keto-acid, hydride transfer to imine |

Characterization of the Enzyme-Bound α-Iminoglutarate Intermediate

The transient nature of the α-iminoglutarate intermediate makes its direct observation challenging. However, advanced kinetic and structural techniques have provided significant insights into its formation and role in the catalytic cycle of glutamate dehydrogenase (GDH).

Formation and Stability: The formation of the enzyme-bound α-iminoglutarate intermediate is a key step in both the oxidative deamination of glutamate and the reductive amination of α-ketoglutarate. In the oxidative deamination of L-glutamate, the reaction proceeds through the formation of an enzyme-NADPH-α-iminoglutarate complex. acs.org Two primary mechanisms have been proposed for the formation of this intermediate during reductive amination: one involving the nucleophilic attack of ammonia on a covalently bound Schiff base in the enzyme-NADPH-α-ketoglutarate complex, and the other involving the direct reaction of ammonia with the carbonyl group of α-ketoglutarate within the ternary complex. nih.gov Studies measuring the rates of carbonyl oxygen exchange have been conducted to distinguish between these potential mechanisms. nih.govresearchgate.net

Structural Insights: High-resolution crystal structures of glutamate dehydrogenase from various organisms, including the fungus Aspergillus niger, have been determined in complex with reaction intermediates such as α-iminoglutarate. nih.gov These structures provide a detailed view of the active site and the specific interactions that stabilize the intermediate. For instance, the structure of Aspergillus niger GDH complexed with α-iminoglutarate has been resolved, offering a snapshot of the enzyme in a key catalytic state. nih.gov

Coenzyme Specificity (NAD+/NADH, NADP+/NADPH) and Redox Cycling

Glutamate dehydrogenases are classified based on their specificity for the coenzymes NAD(H) or NADP(H). This specificity is crucial as it dictates the metabolic role of the enzyme, with NAD+-dependent GDHs generally involved in catabolism and NADP+-dependent GDHs in anabolism. nih.govnih.gov

Coenzyme Preference: While some GDHs are strictly specific for either NAD(H) or NADP(H), mammalian GDHs exhibit dual specificity, being able to utilize both coenzymes. nih.gov The kinetic parameters of GDH can differ significantly depending on the coenzyme used. For example, in mouse liver, the Vmax of GDH is higher with NAD+ than with NADP+. nih.gov

Redox Cycling: The reversible nature of the GDH reaction allows for the cycling of redox coenzymes, which is essential for maintaining cellular redox homeostasis. nih.govnih.govmdpi.comresearchgate.net In the oxidative deamination of glutamate, NAD+ or NADP+ is reduced to NADH or NADPH, respectively. Conversely, in reductive amination, NADH or NADPH is oxidized. This cycling is interconnected with major metabolic pathways such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov The NAD+/NADH ratio is a key regulator of cellular energy metabolism, while the NADP+/NADPH couple is crucial for biosynthetic reactions and antioxidant defense. nih.govresearchgate.net

Below is a table summarizing the kinetic parameters of mouse liver GDH with different coenzymes.

| Coenzyme | Vmax (nmol/min/mg protein) | Km for Glutamate (mM) | Ki for Glutamate (mM) |

| NAD+ | 185.3 ± 13.0 | 2.1 ± 0.5 | 12.2 |

| NADP+ | 22.8 ± 1.1 | 2.0 ± 0.3 | 3.95 |

Data sourced from studies on mouse liver GDH. nih.gov

Allosteric Regulation and Substrate Cooperativity in GDH

The activity of glutamate dehydrogenase is intricately regulated by a variety of allosteric effectors and exhibits substrate cooperativity, ensuring that its function is tightly coupled to the metabolic state of the cell. nih.govnih.gov

Allosteric Effectors: Mammalian GDH is a classic example of an allosterically regulated enzyme. preprints.org Its activity is modulated by a range of molecules that bind to sites distinct from the active site. Key allosteric regulators include:

Activators: Adenosine diphosphate (ADP) and L-leucine are major activators. nih.govnih.gov ADP activation is complex, being potent at low pH and low substrate concentrations in the reductive amination reaction. nih.gov

Inhibitors: Guanosine triphosphate (GTP) is a potent allosteric inhibitor. nih.gov Other inhibitors include palmitoyl-CoA and certain steroid hormones. nih.gov Naturally occurring compounds like polyphenols found in green tea have also been shown to inhibit GDH. scbt.com

The binding of these effectors induces conformational changes that alter the enzyme's catalytic efficiency. For instance, GTP is thought to stabilize a closed, less active conformation of the enzyme. nih.gov

Substrate Cooperativity: GDH from many sources displays non-Michaelis-Menten kinetics, indicative of allosteric interactions between its subunits. nih.gov This cooperativity can be positive or negative, depending on the substrate and reaction conditions.

Positive Cooperativity: In some cases, the binding of a substrate molecule to one active site increases the affinity of the other active sites for the substrate. This results in a sigmoidal relationship between reaction velocity and substrate concentration. For example, clostridial glutamate dehydrogenase exhibits significant positive cooperativity for glutamate at high pH, with Hill coefficients as high as 5.4. nih.gov A Hill coefficient greater than 1 signifies positive cooperativity. khanacademy.orgreddit.combemoacademicconsulting.com

Negative Cooperativity: Conversely, negative cooperativity, where the binding of one substrate molecule decreases the affinity for subsequent substrates, has also been observed. For instance, kinetic studies of beef liver GDH have shown negative cooperativity with respect to the coenzyme NAD+, with a Hill coefficient of 0.65. msu.ru A Hill coefficient less than 1 indicates negative cooperativity. khanacademy.org

The degree of cooperativity can be influenced by factors such as pH and the presence of allosteric modulators. nih.gov

Comparative Enzymatic Studies of 2-Iminoglutarate-Dependent Reactions

Comparative studies of enzymes that utilize 2-iminoglutarate as an intermediate provide valuable insights into the evolution of catalytic mechanisms and substrate specificity. While glutamate dehydrogenase is the most well-studied, other enzymes are also involved in the metabolism of related compounds.

Kinetic studies comparing GDH from different organisms reveal significant variations in their properties. For example, a comparison of two homologous GDHs from Aspergillus niger (AnGDH) and Aspergillus terreus (AtGDH) showed that despite high sequence identity, AnGDH exhibits substrate-dependent homotropic cooperativity, whereas AtGDH does not. researchgate.net Structural analyses suggest that differences in the flexibility and opening of the active site cleft may account for these distinct kinetic behaviors. researchgate.net

Furthermore, kinetic comparisons can be made with other enzymes that act on similar substrates, such as 2-oxoglutarate-dependent dioxygenases. These enzymes, like the AlkB and TET families, also bind 2-oxoglutarate but catalyze hydroxylation reactions instead of amination. mdpi.com While the initial substrate is the same, the subsequent reaction and the nature of the intermediates are different, highlighting the diverse catalytic strategies that have evolved to act on this central metabolite.

Molecular Engineering and Site-Directed Mutagenesis of 2-Iminoglutarate-Associated Enzymes

Site-directed mutagenesis has been a powerful tool for elucidating the roles of specific amino acid residues in the catalytic mechanism, coenzyme specificity, and allosteric regulation of glutamate dehydrogenase. nih.govresearchgate.netnih.govnottingham.ac.uk

Altering Coenzyme Specificity: Researchers have successfully engineered the coenzyme specificity of GDH by mutating key residues in the coenzyme-binding domain. For instance, in the NAD+-specific GDH from Clostridium symbiosum, mutations such as F238S and P262S led to a dramatic increase in the catalytic efficiency with NADPH, effectively shifting its preference. nih.gov The introduction of a positive charge through a D263K mutation also significantly enhanced NADPH utilization. nih.gov

The following table summarizes the effects of site-directed mutagenesis on the coenzyme specificity of Clostridium symbiosum GDH at pH 8.0.

| Enzyme | Coenzyme | kcat (s-1) | Km (mM) | kcat/Km (s-1mM-1) | Fold Increase in kcat/Km (vs. Wild-Type with NADPH) |

| Wild-Type | NADH | 13.0 | 0.08 | 163 | - |

| NADPH | 0.1 | 0.25 | 0.4 | 1 | |

| P262S | NADH | 20.0 | 0.12 | 167 | - |

| NADPH | 10.8 | 0.16 | 68 | 170 | |

| F238S/P262S | NADH | 15.0 | 0.15 | 100 | - |

| NADPH | 11.0 | 0.16 | 69 | 172.5 | |

| D263K | NADH | 10.0 | 0.14 | 71 | - |

| NADPH | 12.0 | 0.28 | 43 | 107.5 |

Data adapted from studies on Clostridium symbiosum GDH. nih.gov

Probing the Active Site: Mutations of conserved residues within the active site have provided crucial information about their catalytic roles. For example, replacing the putative catalytic aspartate residue (Asp-165) in clostridial GDH with serine resulted in a massive decrease in specific activity, confirming its direct involvement in catalysis. researchgate.net Similarly, mutagenesis of residues involved in substrate binding, such as Met93 in the GDH from Saccharolobus solfataricus, has been shown to alter substrate specificity, in this case enhancing activity towards L-norvaline. nih.gov

These molecular engineering studies not only deepen our fundamental understanding of enzyme function but also pave the way for the development of novel biocatalysts with tailored properties for applications in biotechnology and synthetic biology. researchgate.net

Table of Compound Names

| Common Name | Systematic Name |

| 2-Iminoglutarate | Pentanedioic acid, 2-imino- |

| α-Ketoglutarate | 2-Oxopentanedioic acid |

| Glutamate | 2-Aminopentanedioic acid |

| Norvaline | 2-Aminopentanoic acid |

| 2-Oxovalerate | 2-Oxopentanoic acid |

| NAD+ | Nicotinamide (B372718) adenine dinucleotide (oxidized) |

| NADH | Nicotinamide adenine dinucleotide (reduced) |

| NADP+ | Nicotinamide adenine dinucleotide phosphate (oxidized) |

| NADPH | Nicotinamide adenine dinucleotide phosphate (reduced) |

| ADP | Adenosine diphosphate |

| GTP | Guanosine triphosphate |

| Palmitoyl-CoA | S-Hexadecanoyl-coenzyme A |

Biosynthetic and Metabolic Pathways Involving 2 Iminopentanedioate

Central Role in Nitrogen Assimilation and Turnover

2-Iminoglutarate is a key intermediate in the assimilation of ammonia (B1221849) and the turnover of amino acids. Its formation and conversion are catalyzed by several key enzymes that facilitate the incorporation of inorganic nitrogen into organic molecules.

The reversible reaction catalyzed by glutamate (B1630785) dehydrogenase (GDH) represents a primary route for both ammonia assimilation and the catabolism of glutamate. nih.govresearchgate.net In the direction of nitrogen assimilation, GDH catalyzes the reductive amination of 2-oxoglutarate, proceeding through a 2-iminoglutarate intermediate, to form L-glutamate. nih.govnih.gov This reaction is crucial for fixing inorganic ammonia into a biologically usable form. Conversely, in the catabolic direction, the oxidative deamination of glutamate by GDH also forms 2-iminoglutarate, which is then hydrolyzed to 2-oxoglutarate, releasing ammonia that can be recycled or excreted. youtube.com The direction of the GDH reaction is responsive to the cellular carbon/nitrogen balance. researchgate.net

L-amino acid deaminases (L-AADs) are another class of enzymes involved in the turnover of amino acids, which produce α-keto acids and ammonia from the oxidative deamination of L-amino acids. nih.govresearchgate.net This process involves the formation of an imino acid intermediate, such as 2-iminoglutarate from glutamate, which is subsequently hydrolyzed. nih.gov

Pyridoxal 5'-phosphate (PLP)-dependent aminotransferases catalyze the reversible transfer of an amino group from an amino acid to an α-keto acid. nih.govfrontiersin.org While not directly producing free 2-iminoglutarate as a final product, the transamination mechanism involves the formation of a ketimine intermediate, which is structurally related to 2-iminoglutarate, before the final amino acid product is released. researchgate.netosti.gov

| Enzyme | Reaction | Role in Nitrogen Metabolism |

|---|---|---|

| Glutamate Dehydrogenase (GDH) | 2-Oxoglutarate + NH₄⁺ + NAD(P)H ⇌ L-Glutamate + NAD(P)⁺ + H₂O | Primary pathway for ammonia assimilation and glutamate catabolism. nih.govresearchgate.net |

| L-Amino Acid Deaminase (L-AAD) | L-Amino Acid + H₂O + Acceptor ⇌ 2-Oxo Acid + NH₃ + Reduced Acceptor | Contributes to amino acid turnover, generating α-keto acids and ammonia. nih.govresearchgate.net |

| Aminotransferases | Amino Acid₁ + α-Keto Acid₂ ⇌ α-Keto Acid₁ + Amino Acid₂ | Facilitates the redistribution of amino groups between molecules. nih.govuniprot.org |

Interconnections with Carbon Metabolism and the Tricarboxylic Acid (TCA) Cycle

2-Iminoglutarate metabolism is intrinsically linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration and carbon metabolism. This connection is primarily through its immediate precursor and hydrolysis product, 2-oxoglutarate (also known as α-ketoglutarate). nih.govnih.gov

2-Oxoglutarate is a key intermediate of the TCA cycle. nih.govresearchgate.net The reversible conversion of 2-oxoglutarate to L-glutamate via the 2-iminoglutarate intermediate, catalyzed by glutamate dehydrogenase, directly links the nitrogen assimilation pathway to the TCA cycle. nih.govdroracle.ai When carbon skeletons are abundant, 2-oxoglutarate can be drawn from the TCA cycle for amino acid synthesis. nih.govresearchgate.net Conversely, when amino acids are used as a fuel source, their carbon skeletons, including that of glutamate, are funneled into the TCA cycle as 2-oxoglutarate. droracle.airesearchgate.net This bidirectional flow allows the cell to adapt to changing metabolic demands. nih.gov

The position of 2-oxoglutarate in the TCA cycle makes the 2-iminoglutarate-mediated reactions a critical regulatory point for balancing carbon and nitrogen flow within the cell. nih.govnih.gov

Contribution to De Novo Amino Acid Biosynthesis

2-Iminoglutarate is a direct intermediate in the de novo biosynthesis of L-glutamate, a foundational amino acid from which many other amino acids are synthesized. nih.govnih.gov The synthesis of glutamate from 2-oxoglutarate and ammonia via the glutamate dehydrogenase pathway is a primary route for introducing new nitrogen into the amino acid pool. nih.govnih.gov

Furthermore, L-glutamate serves as the precursor for the biosynthesis of other amino acids, most notably proline and arginine . nih.govresearchgate.net The biosynthetic pathway to proline begins with the conversion of glutamate to glutamate-γ-semialdehyde, which then spontaneously cyclizes and is subsequently reduced to form proline. Therefore, the synthesis of 2-iminoglutarate is an essential upstream step for the production of these key proteinogenic amino acids.

Functional Implications in Cellular Nitrogen and Carbon Homeostasis

The metabolic pathways involving 2-iminoglutarate are critical for maintaining cellular nitrogen and carbon homeostasis. The concentration of 2-oxoglutarate, the direct precursor of 2-iminoglutarate, is a key cellular sensor of the carbon-to-nitrogen ratio. nih.govnih.gov High levels of 2-oxoglutarate signal nitrogen limitation and stimulate nitrogen assimilation processes, while low levels indicate nitrogen sufficiency. nih.gov

The reversible nature of the glutamate dehydrogenase reaction allows for rapid adjustments in metabolic flux in response to the availability of nutrients. nih.govyoutube.com When nitrogen is abundant, the flux is directed towards glutamate synthesis, thereby storing nitrogen in a readily available form. nih.gov When nitrogen is scarce or when carbon skeletons are needed for energy production, the flux shifts towards the deamination of glutamate to produce 2-oxoglutarate, which enters the TCA cycle. researchgate.netresearchgate.net This dynamic interplay ensures that the cell can efficiently manage its resources to support growth and maintenance.

| Metabolite | Primary Role | Connection to 2-Iminoglutarate |

|---|---|---|

| 2-Oxoglutarate | TCA cycle intermediate, carbon skeleton for nitrogen assimilation. nih.govnih.gov | Direct precursor in the formation of 2-iminoglutarate. nih.gov |

| L-Glutamate | Primary nitrogen donor in many biosynthetic reactions. nih.govnih.gov | Product of 2-iminoglutarate reduction. nih.gov |

| Ammonia (NH₄⁺) | Inorganic nitrogen source. | Incorporated into 2-oxoglutarate to form 2-iminoglutarate. nih.gov |

Pathways of 2-Iminoglutarate Turnover and Fate within Biological Systems

As a transient intermediate, 2-iminoglutarate has a short half-life in biological systems and is rapidly converted to other molecules. The primary fates of 2-iminoglutarate are:

Reductive Amination to L-Glutamate: In the presence of a reducing agent such as NAD(P)H, 2-iminoglutarate is readily reduced by glutamate dehydrogenase to form the stable amino acid L-glutamate. nih.govnih.gov This is a key step in nitrogen assimilation.

Spontaneous or Enzymatic Hydrolysis to 2-Oxoglutarate: In an aqueous environment, the imine group of 2-iminoglutarate is susceptible to hydrolysis, yielding 2-oxoglutarate and ammonia. nih.gov This reaction can occur spontaneously or be catalyzed by enzymes known as reactive intermediate deaminases (Rids), which function to detoxify reactive imine intermediates. nih.gov

The rapid turnover of 2-iminoglutarate prevents its accumulation in the cell, which could be detrimental due to its reactivity. The balance between its reduction to glutamate and its hydrolysis to 2-oxoglutarate is a key factor in regulating the flow of nitrogen and carbon through central metabolism.

Theoretical and Computational Investigations of Pentanedioic Acid, 2 Imino

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the fundamental electronic properties and reactivity of molecules like pentanedioic acid, 2-imino-. mdpi.comnih.gov By solving approximations of the Schrödinger equation, these methods can determine a molecule's three-dimensional geometry, electron distribution, and various energetic properties. nrel.govmdpi.com

For pentanedioic acid, 2-imino-, DFT calculations using functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or def2-TZVP) can provide a detailed picture of its molecular structure and reactivity. nih.govchemrxiv.orgmdpi.com Key parameters derived from these calculations offer insights into the molecule's behavior. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, the calculation of a molecular electrostatic potential (MEP) map illustrates the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov Other reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be quantified to predict how the molecule will interact with other reactants. researchgate.net These computational tools allow for a systematic investigation of how structural modifications would influence the reactivity of pentanedioic acid, 2-imino-, guiding further experimental studies. rsc.org

Table 1: Key Quantum Chemical Parameters and Their Significance for Pentanedioic Acid, 2-Imino-

| Parameter | Significance |

| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. mdpi.com |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) energy relates to the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. nih.gov |

| HOMO-LUMO Gap | A smaller gap generally indicates higher reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness/softness, and electrophilicity index, which provide quantitative measures of a molecule's overall reactivity. researchgate.net |

| Mulliken/NPA Charges | Estimates the partial charge on each atom, offering insights into local polarity and electrostatic interactions. nih.gov |

| Vibrational Frequencies | Predicts the infrared spectrum and confirms that the optimized geometry corresponds to a true energy minimum. nrel.gov |

This table is a representation of parameters that can be calculated using quantum chemical methods to understand the reactivity of a molecule like Pentanedioic acid, 2-imino-.

Molecular Dynamics Simulations of Enzyme-Substrate/Intermediate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how pentanedioic acid, 2-imino-, interacts with enzymes, particularly glutamate (B1630785) dehydrogenase (GDH). mdpi.com These simulations model the movements of atoms over time, offering insights into the conformational changes and binding events that are critical for catalysis. nih.gov

A significant breakthrough in understanding this interaction came from the crystal structure of Corynebacterium glutamicum GDH (CgGDH) in a complex with NADP+ and the intermediate, 2-iminoglutarate. nih.gov This structural data revealed that in the active, closed form of the enzyme, the 2-imino group of the intermediate is stacked against the nicotinamide (B372718) ring of the coenzyme, which is suggestive of a pre-hydride transfer state. nih.gov MD simulations based on this crystal structure have further illuminated the dynamics of this interaction, helping to explain the enzyme's strong preference for the glutamate-producing reaction. nih.gov

Simulations of other related enzymes, such as glutamate synthase, have also provided valuable information. In glutamate synthase, MD simulations have shown how the enzyme's structure creates a tunnel for ammonia (B1221849) to travel from the glutaminase (B10826351) site to the synthase site, where it reacts with 2-oxoglutarate to form the 2-iminoglutarate intermediate. nih.gov These computational studies can track the movement of substrates, products, and even individual water molecules to understand their mechanistic roles. nih.gov By simulating different states of the enzyme (e.g., apo, active, and inactive forms), MD coupled with network analysis can identify crucial residues and allosteric communication pathways that are essential for regulating enzyme function. mdpi.com

Table 2: Findings from Molecular Dynamics Simulations of Pentanedioic Acid, 2-Imino- (and related enzymes)

| Enzyme System | Key Findings from MD Simulations | Reference(s) |

| Corynebacterium glutamicum Glutamate Dehydrogenase (CgGDH) | Revealed the stacking of the 2-imino group with the NADP+ nicotinamide ring, suggesting a pre-hydride transfer state. Provided insights into the enzyme's preference for glutamate production. | nih.gov |

| Glutamate Synthase (GltS) | Demonstrated the existence of a tunnel for ammonia diffusion to the synthase site for the formation of 2-iminoglutarate. Showed the dynamic interactions of substrates L-Gln and 2-OG within the active site. | nih.gov |

| Bovine/Human Glutamate Dehydrogenase (GDH) | Elucidated allosteric communication networks and conformational changes between apo, active, and inactive states. Identified crucial residues involved in signal transduction and regulation of the catalytic cleft. | mdpi.com |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Understanding the precise sequence of events in a chemical reaction, including the formation and consumption of transient intermediates like pentanedioic acid, 2-imino-, is a central goal of computational chemistry. For the glutamate dehydrogenase (GDH) reaction, two primary mechanisms for the formation of the bound α-iminoglutarate intermediate have been proposed. researchgate.netnih.gov One mechanism involves the direct reaction of ammonia with the carbonyl group of α-ketoglutarate within the enzyme's active site. nih.gov The other proposes the initial formation of a Schiff base between the keto acid and an enzyme lysine (B10760008) residue, followed by nucleophilic attack by ammonia. researchgate.net

Experimental studies measuring carbonyl oxygen exchange rates have provided evidence supporting the direct attack of ammonia on the enzyme-bound α-ketoglutarate. researchgate.netnih.gov Computational methods, such as combined quantum mechanics/molecular mechanics (QM/MM), are ideally suited to investigate these proposed pathways further. QM/MM methods can model the reaction's core (the substrate and key active site residues) with high-level quantum mechanics, while the rest of the protein environment is treated with more computationally efficient molecular mechanics. nih.gov

This approach allows for the calculation of the potential energy surface for the reaction, identifying the structures of transition states and intermediates. By comparing the calculated activation energies for the different proposed pathways, researchers can determine the most likely reaction mechanism. nih.gov For instance, in the GDH reaction, QM/MM calculations could model the nucleophilic attack of ammonia, the subsequent dehydration to form the imine, and the final reduction step to yield glutamate. youtube.com These calculations provide a detailed, step-by-step description of the bond-making and bond-breaking processes that are inaccessible to most experimental techniques.

Table 3: Proposed Mechanistic Steps in the Formation and Reduction of Pentanedioic Acid, 2-Imino- via Glutamate Dehydrogenase

| Step | Description | Computational Approach |

| 1. Substrate Binding | α-ketoglutarate and NADPH bind to the enzyme active site. | Molecular Docking, MD Simulations |

| 2. Ammonia Attack | A molecule of ammonia performs a nucleophilic attack on the C2 carbonyl carbon of α-ketoglutarate. | QM/MM Calculations to determine the transition state and activation energy. |

| 3. Carbinolamine Intermediate Formation | A tetrahedral carbinolamine intermediate is formed. | QM/MM Geometry Optimization |

| 4. Dehydration | A water molecule is eliminated to form the C=N double bond of the 2-iminoglutarate intermediate. | QM/MM Calculations to map the reaction pathway. |

| 5. Hydride Transfer | A hydride ion is transferred from the NADPH coenzyme to the C2 carbon of 2-iminoglutarate. | QM/MM Calculations to model the hydride transfer transition state. |

| 6. Product Release | The final product, L-glutamate, is released from the enzyme. | MD Simulations |

Predictive Modeling for Ligand-Enzyme Binding Affinity and Inhibition Potency

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational strategy used to correlate the chemical structure of compounds with their biological activity, such as their ability to inhibit an enzyme. openbioinformaticsjournal.comfrontiersin.org For an enzyme like glutamate dehydrogenase (GDH), which is a target in various diseases, developing predictive models for inhibitors is of significant interest. tdl.orgnih.gov

A QSAR model for GDH inhibitors would be built using a dataset of compounds with known inhibitory potencies (e.g., IC50 or Ki values). biorxiv.orgscbt.commedchemexpress.com For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (from quantum chemical calculations), and topological or 3D descriptors that describe the molecule's shape and structure. openbioinformaticsjournal.com

Statistical methods, ranging from multiple linear regression (MLR) to more advanced machine learning algorithms like support vector machines or random forests, are then used to build an equation that relates the descriptors to the inhibitory activity. frontiersin.org A robust QSAR model can then be used to predict the inhibition potency of new, untested compounds, helping to prioritize which molecules to synthesize and test in the laboratory. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates. While specific QSAR models targeting the 2-iminopentanedioic acid binding step are not widely reported, the principles can be applied using known competitive inhibitors of GDH, such as other dicarboxylic acid metabolites. biorxiv.org

Table 4: Examples of Known Inhibitors of Glutamate Dehydrogenase

| Inhibitor | Type of Inhibition / Notes | Reference(s) |

| Glutarate | Competitive inhibitor | biorxiv.org |

| Maleic Acid | Competitive inhibitor of mitochondrial NAD+-linked GDH | biorxiv.org |

| Fumarate, Succinate, Malate | Non-competitive or weak inhibitors, depending on the GDH source | biorxiv.org |

| (-)-Epigallocatechin Gallate (EGCG) | A polyphenol from green tea that inhibits GDH1/2 activity. | medchemexpress.com |

| R162 | A potent inhibitor of GDH1. | medchemexpress.com |

| Octanoyl Coenzyme A | Inhibits GDH with IC50 values in the millimolar range. | medchemexpress.com |

| Bithionol | Reported to inhibit GDH. | scbt.com |

| Hexachlorophene | Inhibits GDH, possibly by binding to the active site or allosteric sites. | scbt.com |

| 8-Azaguanine | Acts as a competitive inhibitor of GDH. | scbt.com |

Broader Biological and Chemical Applications of 2 Iminopentanedioate Research

Design and Development of Enzyme Inhibitors Targeting Iminoglutarate-Dependent Pathways

The enzyme glutamate (B1630785) dehydrogenase (GDH) plays a pivotal role in cellular metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849), a reaction that proceeds through the formation of a 2-iminoglutarate intermediate. nih.gov The critical function of GDH in connecting carbon and nitrogen metabolism makes it a significant target for therapeutic intervention in various diseases. biorxiv.org The design of inhibitors that target GDH can be approached by focusing on molecules that mimic the substrate, the product, or the transient intermediate, 2-iminoglutarate.

Dicarboxylic acid metabolites have been identified as inhibitors of GDH. biorxiv.org These molecules often act as competitive inhibitors by binding to the active site of the enzyme, thereby preventing the binding of the natural substrate. scbt.com The structural similarity of these dicarboxylates to α-ketoglutarate and the 2-iminoglutarate intermediate is key to their inhibitory activity. The inhibitory potency of these compounds is influenced by the length of their carbon skeleton and the spatial arrangement of their carboxylate groups, which determines how they interact with key residues, such as conserved lysine (B10760008) residues, within the enzyme's active site. biorxiv.org

Research has led to the identification of several potent inhibitors of glutamate dehydrogenase, some of which are structurally related to dicarboxylic acids. These inhibitors serve as valuable tools for studying the enzyme's function and as potential leads for drug development. nih.govscbt.com

Table 1: Examples of Glutamate Dehydrogenase (GDH) Inhibitors

| Inhibitor | Mechanism of Action | Research Findings |

|---|---|---|

| Bithionol | Reported to inhibit GDH, though the precise mechanism is not fully detailed. It is thought to interfere with the enzyme's active site or other critical regions. scbt.com | Impedes the enzyme's function in amino acid and energy metabolism. scbt.com |

| 8-Azaguanine | Acts as a competitive inhibitor by mimicking the structure of the substrate. scbt.com | Binds to the active site, preventing the normal binding and conversion of glutamate. scbt.com |

| Hexachlorophene | Inhibits GDH by binding to the active site or allosteric sites, affecting the enzyme's structure and catalytic activity. nih.govscbt.com | Forms a ring around an internal cavity in the GDH hexamer through aromatic stacking interactions. nih.gov |

| Green Tea Polyphenols (EGCG, ECG) | Inhibit both wild-type and hyperactive forms of GDH. nih.govnih.gov | EGCG can promote the degradation of GDH by breaking down the hexamer into monomers. nih.gov |

| Dicarboxylic Acid Metabolites (e.g., Succinate, Malonate) | Act as inhibitors of NADP+-dependent GDH from Aspergillus terreus. biorxiv.org | These metabolites partially occupy the substrate-binding pocket. Their inhibitory potency is related to the positioning of their carboxylate groups. biorxiv.org |

Biotechnological Approaches for L-Glutamic Acid Production via Iminoglutarate Intermediates

L-glutamic acid is a commercially significant amino acid, widely used as a flavor enhancer (monosodium glutamate) and in various industrial applications. nih.govbepls.com The majority of global L-glutamic acid production is achieved through microbial fermentation, primarily using strains of Corynebacterium glutamicum. nih.govnih.govslideshare.net The biosynthesis of L-glutamic acid in these microorganisms centrally involves the conversion of α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. bepls.comyoutube.com

The key enzymatic step is the reductive amination of α-ketoglutarate, catalyzed by glutamate dehydrogenase (GDH). bepls.com This reaction proceeds via the formation of the unstable intermediate, 2-iminopentanedioate (2-iminoglutarate). Ammonia attacks the carbonyl group of α-ketoglutarate to form a carbinolamine, which then dehydrates to form the 2-iminoglutarate intermediate. This intermediate is subsequently reduced by NADPH to yield L-glutamic acid.

Table 2: Microbial Production of L-Glutamic Acid

| Microorganism | Key Features/Methods | L-Glutamic Acid Yield |

|---|---|---|

| Corynebacterium glutamicum | The primary industrial producer of L-glutamic acid. nih.govresearchgate.net | High yields, with genetically engineered strains producing over 150 g/L. nih.gov |

| Brevibacterium flavum | Another key bacterium used in L-glutamic acid fermentation. nih.gov | Significant industrial producer. |

| Corynebacterium glutamicum & Pseudomonas reptilivora (Mixed Culture) | Immobilized mixed culture used for L-glutamic acid production. nih.gov | A yield of 16.026 g/L was achieved with immobilized mixed culture. nih.gov |

| Corynebacterium glutamicum (Immobilized) | Immobilization of cells in sodium alginate for repeated batch fermentation. nih.gov | A yield of 13.026 g/L was obtained with 2% sodium alginate concentration. nih.gov |

| Arthrobacter globiformis | One of the various microorganisms screened for L-glutamic acid production. slideshare.net | Capable of producing L-glutamic acid. slideshare.net |

Research on 2-Iminopentanedioate-Related Structures in Cofactor Chemistry (e.g., Folates)

Cofactors are non-protein chemical compounds essential for the biological activity of enzymes. mdpi.com Folates are a critical family of cofactors that participate in one-carbon transfer reactions, which are vital for the synthesis of nucleotides (like thymidylate) and certain amino acids (like methionine). nih.govnih.gov The biosynthesis of folates is a complex process that requires three main components: a pteridine (B1203161) precursor, para-aminobenzoic acid (PABA), and glutamate. nih.gov

The connection between 2-iminopentanedioate research and folate chemistry lies in the shared precursor, glutamate. The de novo synthesis of glutamate proceeds through the 2-iminopentanedioate intermediate, highlighting the indirect but essential link. nih.gov Furthermore, a common strategy in medicinal chemistry is the design of structural analogs of metabolic intermediates to act as enzyme inhibitors. nih.gov Molecules that are structurally similar to 2-iminopentanedioate or its precursor α-ketoglutarate could potentially inhibit enzymes in the folate biosynthetic pathway or other related pathways.

Research in this area involves the synthesis of pseudo-cofactor analogues to probe the active sites of folate-dependent enzymes and to develop potential antineoplastic or antimicrobial agents. nih.gov These synthetic analogues can provide valuable information about enzyme mechanisms and serve as scaffolds for the development of highly specific inhibitors.

Table 3: Examples of Synthesized Folate Analogues and Related Inhibitors

| Compound/Analogue | Target/Purpose | Research Findings |

|---|---|---|

| 5,10-(C=NH)-THF | Synthesis of pseudo cofactor analogues as potential enzyme inhibitors. nih.gov | Synthesized from tetrahydrofolic acid (THF) and cyanogen (B1215507) bromide. nih.gov |

| 5,10-(CH2CO)-THF | Synthesis of pseudo cofactor analogues. nih.gov | Prepared via catalytic hydrogenation of 10-(chloroacetyl)folic acid. nih.gov |

| 5-(HO2CCH2)-THF | Synthesis of pseudo cofactor analogues. nih.gov | Obtained through reductive alkylation of THF with glyoxylic acid. nih.gov |

| Nicotinamide (B372718) Cofactor Biomimetics (NCBs) | Synthetic analogs of NAD(P)H to be used in redox chemistry. nih.gov | Nine structural analogs of BNAH were synthesized and evaluated for their electrochemical and kinetic properties. nih.gov |

| Pyrrolidine-based inhibitors | Substrate-competitive inhibitors of SET domain methyltransferases. mdpi.com | These inhibitors interact with the bound cofactor SAM and extend into the substrate-binding channel. mdpi.com |

Exploration of Coordination Chemistry of Iminoglutarate with Metal Ions

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or anions, known as ligands. byjus.comyoutube.com The formation of these coordination complexes can significantly alter the chemical and physical properties of both the metal ion and the ligand. Transition metals, in particular, form a wide variety of complexes with diverse geometries and electronic structures. mdpi.comresearchgate.net

Pentanedioic acid, 2-imino- (2-iminoglutarate) possesses multiple potential coordination sites, making it an interesting ligand for study. The two carboxylate groups (-COOH) and the imine nitrogen atom (>C=NH) can all potentially donate electron pairs to a metal ion, acting as Lewis bases. jocpr.com This allows 2-iminoglutarate to act as a multidentate ligand, binding to a metal ion at multiple points to form a stable chelate ring. rsc.org

The study of how 2-iminoglutarate coordinates with different metal ions (e.g., Cu(II), Zn(II), Co(II), Ni(II)) can provide insights into:

The role of metal ions in the active sites of enzymes that bind glutamate or related metabolites.

The development of new catalysts for chemical synthesis.

The creation of novel materials with specific electronic or magnetic properties.

Research in this area often involves the synthesis of metal complexes with ligands that are structurally similar to 2-iminoglutarate, such as other amino acids or Schiff bases, and their characterization using techniques like FTIR, UV-Visible spectroscopy, and X-ray crystallography. mdpi.comresearchgate.netjocpr.com

Table 4: Characteristics of Metal Complexes with Related Ligands

| Ligand Type | Metal Ions Studied | Coordination Geometry | Key Findings |

|---|---|---|---|

| Schiff Base (DEPH2) | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral (Co), Square Planar (Ni, Cu) mdpi.comresearchgate.net | The ligand acts as a dibasic tetradentate ligand, coordinating through oxygen and nitrogen atoms. The complexes exhibited antibacterial and antioxidant activity. mdpi.comresearchgate.net |

| Amino Acids (Leucine, Methionine) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Assumed Octahedral | The amino acids act as bidentate ligands, coordinating through the carboxyl and amine groups. jocpr.com |

| Bis(2-picolyl)amine derivatives | Zn(II), Co(II), Ni(II) | Varies (mer, trans-fac, cis-fac) | Form stable complexes with either 1:1 or 1:2 metal-to-ligand stoichiometry. rsc.org |

| Iminodiacetate | Co(II), Co(III) | Octahedral | Acts as a terdentate ligand, coordinating through the nitrogen atom and two carboxylate oxygens. |

| Tris-(2-aminoethylene)-amine based Schiff Base | Potential for various metals | Potential for hexa- or hepta-coordination | A novel multidentate ligand synthesized for complexation with metal ions. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.